molecular formula C9H18N2O2 B1523614 Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate CAS No. 867065-85-8

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate

Cat. No.: B1523614
CAS No.: 867065-85-8
M. Wt: 186.25 g/mol
InChI Key: DSAFUUFVQNUZMS-UHFFFAOYSA-N
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Description

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of tetrahydropyrimidine, featuring a tert-butyl group attached to the nitrogen atom of the pyrimidine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of tert-butylamine with diethyl malonate in the presence of a strong base, followed by cyclization under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques, which allow for precise control over reaction conditions and improved safety profiles.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as halides and alkyl groups can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Alkylated derivatives of the pyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation. The compound inhibits the expression and activities of certain vital inflammatory mediators . This results in the suppression of the inflammatory response, which generally stimulates the healing process .

Pharmacokinetics

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . It is used in chemical transformations, and has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Result of Action

The result of the action of this compound is the inhibition of the inflammatory response. This is achieved by suppressing the expression and activities of certain vital inflammatory mediators .

Comparison with Similar Compounds

  • Tert-butyl pyrimidin-2(1H)-one: A closely related compound with a similar structure but differing in the position of the carbonyl group.

  • Tert-butyl pyrimidin-4(3H)-one: Another structural analog with variations in the ring structure.

Uniqueness: Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is unique in its stability and reactivity, making it a valuable compound in various chemical syntheses and research applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatility and utility make it an important compound for future developments in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 1,3-diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFUUFVQNUZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694901
Record name tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867065-85-8
Record name tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,3-diazinane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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